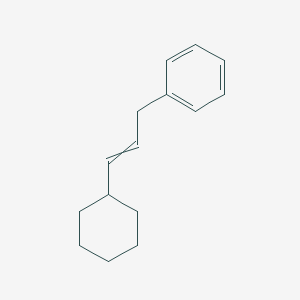
(3-Cyclohexylprop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclohexylprop-2-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexylprop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexylprop-2-en-1-yl)benzene typically involves the alkylation of benzene with a suitable cyclohexylprop-2-en-1-yl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, and the use of high-purity reactants to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclohexylprop-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of the double bond in the cyclohexylprop-2-en-1-yl group can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) with iron (Fe) catalyst for halogenation.
Major Products
Oxidation: Formation of cyclohexylprop-2-en-1-one or cyclohexylprop-2-enoic acid.
Reduction: Formation of (3-Cyclohexylpropyl)benzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(3-Cyclohexylprop-2-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (3-Cyclohexylprop-2-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(2-Cyclohexylprop-2-en-1-yl)benzene: Similar structure but with the cyclohexyl group attached at a different position on the prop-2-en-1-yl chain.
Cyclohexylbenzene: Lacks the prop-2-en-1-yl group, simpler structure.
(3-Phenylprop-2-en-1-yl)benzene: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
(3-Cyclohexylprop-2-en-1-yl)benzene is unique due to the presence of both a cyclohexyl group and a prop-2-en-1-yl chain attached to a benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
129126-54-1 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
3-cyclohexylprop-2-enylbenzene |
InChI |
InChI=1S/C15H20/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1,3-4,7-9,13,15H,2,5-6,10-12H2 |
Clave InChI |
YIIPCMWSKLWIGW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C=CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)


![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)

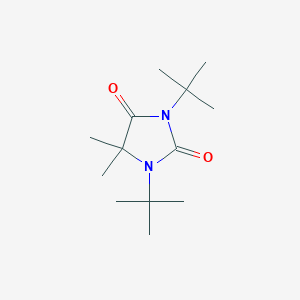
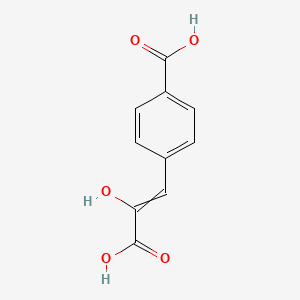

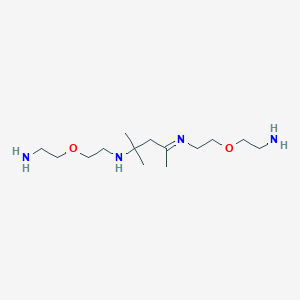
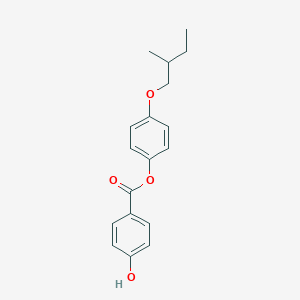
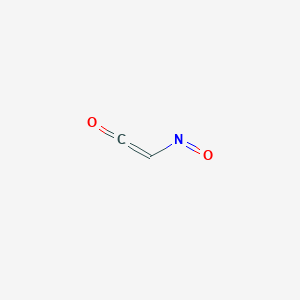

![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
